Home > Products > Screening Compounds P20637 > 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol
6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol -

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

Catalog Number: EVT-13619614
CAS Number:
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
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Product Introduction

Synthetic Methodologies and Optimization

Nucleophilic Substitution Strategies for Pyrimidine Core Functionalization

Nucleophilic substitution reactions enable precise functionalization of the pyrimidine core at C2, C4, and C6 positions. The C2 position exhibits enhanced electrophilicity due to adjacent nitrogen atoms, facilitating displacement of chloro, methylsulfanyl, or other leaving groups with nucleophiles like ethyl mercaptan derivatives. Key approaches include:

  • Chloropyrimidine Precursor Activation: 4,6-Dihydroxy-2-methylthiopyrimidine undergoes selective chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate C4-chloro intermediates. Subsequent reaction with 2-(methylthio)ethanethiol at 60-80°C in aprotic solvents (DMF, acetonitrile) achieves C4-alkylation with 75-82% yields [8] [4].
  • Thiol-Displacement Optimization: Methylsulfanyl groups at C2 are displaced by ethylenedithiols under basic conditions (K₂CO₃, piperidine). Microwave assistance (100°C, 30 min) increases conversion rates to >90% compared to thermal methods (12h reflux, 70%) [3] [4].

Table 1: Nucleophilic Displacement Efficiency at Pyrimidine C2 Position

Leaving GroupNucleophileConditionsYield (%)Byproducts
ChloroHS-CH₂CH₂-SCH₃DMF, 80°C, 4h78<5% bis-alkylation
MethylsulfanylHS-CH₂CH₂-SCH₃K₂CO₃, DMSO, MW, 100°C92<3% reduction
MethoxyHS-CH₂CH₂-SCH₃Piperidine, 120°C6515% demethylation

Regioselectivity challenges arise during C4/C6 disubstitution, mitigated through transient protection of C4-hydroxyl groups as silyl ethers (TBDMS-Cl) prior to C6 functionalization [8].

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation significantly enhances cyclocondensation efficiency between β-dicarbonyl compounds and thiourea derivatives. The technique reduces reaction times from hours to minutes while improving atom economy:

  • Direct Cyclization: Acetylacetone and S-(2-carboxyethyl)isothiourea undergo cyclization under solvent-free microwave conditions (150°C, 15 min, 300W) to furnish the pyrimidin-4-ol core in 88% yield, compared to 65% under 6h thermal reflux [9] [3].
  • Catalyst Systems: Heterogeneous catalysts like Na₂WO₄·2H₂O (5 mol%) under microwave irradiation (100°C, 10 min) promote selective 6-methyl-2-thioalkyl formation, suppressing dioxopyrimidine byproducts to <2% [4].

Table 2: Microwave vs. Conventional Synthesis Performance

MethodTemperature (°C)TimeYield (%)Purity (HPLC)Energy Use (kJ/mol)
Conventional Reflux1106 h6795.2420
Microwave (Solvent-Free)15015 min8898.785
Microwave (DMF)12025 min8297.1110

This approach facilitates rapid library synthesis for structure-activity studies by varying β-ketoesters and thioalkylamines [9].

Multi-Step Synthesis Involving Ethyl Mercaptan and Piperidine Derivatives

Sequential alkylation-thiolation strategies construct the 2-(methylsulfanyl)ethyl side chain efficiently:

  • Stepwise Alkylation: 6-Methyluracil undergoes S-alkylation with 1,2-dibromoethane (K₂CO₃, DMF, 60°C) to yield 2-(2-bromoethyl)-6-methylpyrimidin-4-ol (75%). Subsequent thioetherification with methanethiol (NaSCH₃, EtOH, 25°C) completes the side chain with 90% conversion [7] [8].
  • Piperidine-Mediated Condensation: Piperidine (20 mol%) catalyzes Knoevenagel condensation between 3-aminocrotonate and methyl 3-(methylthio)propanoate. Intramolecular cyclization at 140°C generates the bicyclic core in a one-pot cascade (78% yield) [4] [1].

Critical purification involves crystallization from ethanol/water mixtures (3:1 v/v), removing residual piperidine to >99.5% purity [4].

Industrial-Scale Production: Flow Reactors and Automation

Continuous-flow systems overcome batch limitations in exothermic steps and hazardous intermediate handling:

  • Multi-Reactor Configuration: A three-stage flow system integrates:
  • Chlorination Module: POCl₃ reaction at 0°C (residence time: 2 min)
  • Nucleophilic Substitution: Teflon-coated reactor with HS-CH₂CH₂-SCH₃ at 50°C (5 min)
  • Quenching/Extraction: In-line aqueous Na₂CO₃ wash and membrane separation [4] [8]
  • Process Analytical Technology (PAT): Real-time FTIR and HPLC monitoring adjusts stoichiometry (±0.5%), maintaining 95-97% yield at >100 kg/day throughput [4].
  • Solvent Recovery: Integrated nanofiltration reclaims >90% DMF, reducing waste to <0.5 kg/kg product versus 8 kg/kg in batch processes [8].

Automated crystallization control via laser backscattering achieves consistent particle size distribution (D90: 50±5 μm), eliminating downstream milling [3].

Table 3: Flow vs. Batch Process Economics (Annual 100 Ton Scale)

ParameterBatch ReactorFlow SystemReduction (%)
Reaction Volume (m³)150.895
Energy Consumption (MWh)32011066
Organic Waste (tons)8004594
Operating Personnel12467

Comprehensive Compound List

Properties

Product Name

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

IUPAC Name

4-methyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C8H12N2OS/c1-6-5-8(11)10-7(9-6)3-4-12-2/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

IKQHQEKFNJOSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCSC

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